Ethyl [(2,5-dimethoxyphenyl)amino](oxo)acetate
Description
Ethyl (2,5-dimethoxyphenyl)aminoacetate is a synthetic organic compound characterized by a central oxoacetate backbone substituted with an ethyl ester and a 2,5-dimethoxyphenylamino group. The 2,5-dimethoxy substitution pattern on the phenyl ring is notable for its electronic and steric effects, which influence both synthetic reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethoxyanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-7-8(16-2)5-6-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSRMYJEHNUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Ethyl (2,5-dimethoxyphenyl)aminoacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-dimethoxyphenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenylamino esters.
Scientific Research Applications
Ethyl (2,5-dimethoxyphenyl)aminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2,5-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of methoxy groups and the ester functionality contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on the position and number of methoxy groups on the phenyl ring, as well as the nature of the ester group. Key structural analogs include:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | Key Biological Activity | Reference ID |
|---|---|---|---|---|---|
| Ethyl (2,5-dimethoxyphenyl)aminoacetate | 2,5-dimethoxy | C₁₂H₁₅NO₅ | 253.25* | Kinase inhibition (hypothesized) | |
| Ethyl (2-methoxyphenyl)aminoacetate | 2-methoxy | C₁₁H₁₃NO₄ | 223.23 | Not reported | |
| Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate | 2,6-dimethoxy | C₁₂H₁₅NO₅ | 253.25 | Not reported | |
| 6-[(2,5-Dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine | 2,5-dimethoxy (pyrido core) | C₂₁H₂₂N₄O₂ | 362.43 | Tyrosine kinase inhibition (PDGFr/FGFr) | |
| Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate | 3,5-dimethoxy | C₁₄H₁₇ClNO₅ | 316.2 | Antioxidant (IL-6/Nrf2 pathway) |
Key Structural Differences:
- Methoxy Group Positioning : The 2,5-dimethoxy substitution (target compound) provides a distinct electronic profile compared to 3,5-dimethoxy () or 2,6-dimethoxy () analogs. The para-methoxy group in 2,5-substituted derivatives may enhance resonance stabilization, affecting binding to biological targets .
Physicochemical and Analytical Data
Biological Activity
Ethyl (2,5-dimethoxyphenyl)aminoacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
Ethyl (2,5-dimethoxyphenyl)aminoacetate has the molecular formula . Its structure includes:
- An ethyl ester group
- A dimethoxyphenyl group
- An amino group attached to an oxoacetate moiety
These structural features contribute to its chemical reactivity and biological activity.
The biological activity of Ethyl (2,5-dimethoxyphenyl)aminoacetate is primarily attributed to its interactions with various molecular targets. The compound can act as both a nucleophile and an electrophile , which allows it to participate in several biochemical pathways. Its potential mechanisms include:
- Enzyme Inhibition: Interacting with enzymes involved in metabolic processes.
- Receptor Modulation: Binding to specific receptors, potentially altering signal transduction pathways.
Antimicrobial Activity
Research indicates that Ethyl (2,5-dimethoxyphenyl)aminoacetate exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its utility as a potential therapeutic agent in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.
Synthesis Methods
The synthesis of Ethyl (2,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The general steps include:
- Preparation of Reactants: Combining 2,5-dimethoxyaniline with ethyl oxalyl chloride.
- Reaction Conditions: Maintaining appropriate temperature and pH to facilitate reaction.
- Purification: Utilizing recrystallization and chromatography techniques to isolate the pure compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of Ethyl (2,5-dimethoxyphenyl)aminoacetate:
-
Antimicrobial Efficacy:
- A study demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics .
-
Anticancer Activity:
- In vitro experiments showed that Ethyl (2,5-dimethoxyphenyl)aminoacetate could reduce cell viability in various cancer cell lines by inducing apoptosis .
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
To understand the uniqueness of Ethyl (2,5-dimethoxyphenyl)aminoacetate, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl (3,4-dimethoxyphenyl)(oxo)acetate | Similar dimethoxyphenyl structure | Different positioning of methoxy groups |
| Ethyl (5-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetate | Contains a phthalazinyl moiety | Distinct ring structure affecting reactivity |
| Ethyl (dibenzylamino)(oxo)acetate | Features dibenzyl substitution | Unique substitution pattern enhancing solubility |
Ethyl (2,5-dimethoxyphenyl)aminoacetate stands out due to its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
